molecular formula C19H20N2O2S2 B4995134 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B4995134
M. Wt: 372.5 g/mol
InChI Key: ANOJDJNLPCXSJM-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-thiol with N-(1-phenylethyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

    Substitution: Sodium hydride in DMF at 80-100°C.

Major Products Formed

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The benzothiazole moiety is crucial for its activity, as it can interact with various proteins and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the ethoxy group and the phenylethyl moiety enhances its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-3-23-15-9-10-16-17(11-15)25-19(21-16)24-12-18(22)20-13(2)14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOJDJNLPCXSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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